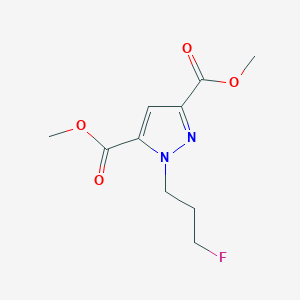

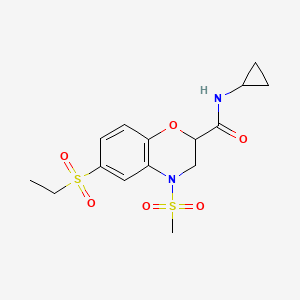

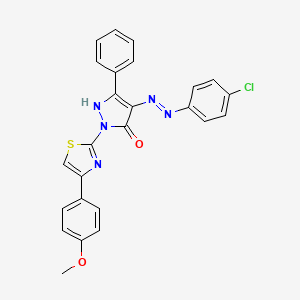

N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is not directly described in the provided papers. However, the papers do discuss related thiazole and thiazolidine derivatives, which are structurally related to the compound . These compounds are of interest due to their potential biological activities, including anti-inflammatory and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazole and thiazolidine rings, which are common structural motifs in medicinal chemistry. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their biological activities . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be employed, involving the coupling of appropriate thiol and acetamide precursors under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These techniques provide information on the molecular geometry, electronic structure, and intermolecular interactions. For example, the related compound in paper crystallizes in the monoclinic space group P21/c, indicating a specific three-dimensional arrangement that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiazole and thiazolidine derivatives is influenced by their electronic properties. The related compound in paper was found to have an electrophilic nature, suggesting that it could participate in nucleophilic addition reactions. Charge transfer interactions with DNA bases were also observed, indicating potential biological reactivity. These findings suggest that this compound may also engage in similar chemical reactions due to its related structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and thiazolidine derivatives are closely related to their structure. The thermodynamic properties of these compounds can be calculated at different temperatures, providing insights into their stability and reactivity . The related compound's electrophilic nature and its interactions with DNA bases imply that this compound may also exhibit specific physical and chemical properties that could be exploited for therapeutic purposes. The antioxidant and anti-inflammatory activities observed in similar compounds suggest that the compound may also possess these beneficial properties.

科学的研究の応用

Anticancer Potential Several studies have focused on the anticancer potential of related compounds. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, for example, were synthesized and exhibited selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives showing high apoptosis percentages (Evren et al., 2019). Similarly, other derivatives were synthesized and displayed reasonable anticancer activity against a variety of human tumor cell lines (Duran & Demirayak, 2012).

Antibacterial Properties Compounds with structures similar to N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for antibacterial properties. For instance, derivatives of 2-(4-aminophenyl) benzimidazole based on pyrimidine exhibited antibacterial activity after being synthesized and characterized by spectral data (Gullapelli et al., 2014). Moreover, compounds bearing heterocyclic rings like benzothiazole and imidazole have been shown to possess significant antibacterial activity (Ramalingam et al., 2019).

Antioxidant and Anti-inflammatory Activities Derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, with compounds showing excellent efficacy in multiple assays (Koppireddi et al., 2013).

BACE1 Inhibition Research also extends to the development of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as β-secretase (BACE-1) inhibitors, showing potential for Alzheimer’s disease treatment. These compounds were designed, synthesized, and evaluated in vitro, revealing potent analogs with high blood-brain barrier permeability and low cellular cytotoxicity (Yan et al., 2017).

特性

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-14-11-15(2)20(16(3)12-14)23-19(25)13-27-21-22-9-10-24(21)17-5-7-18(26-4)8-6-17/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDXCLYRFMJWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

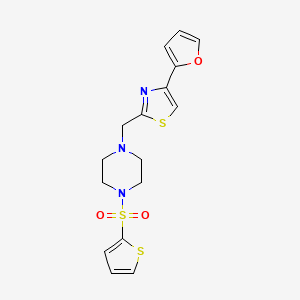

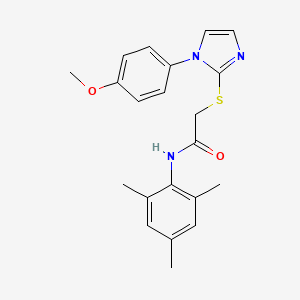

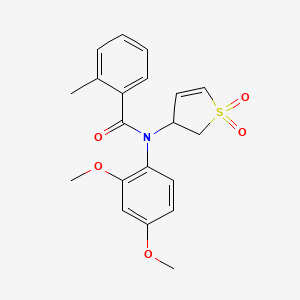

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

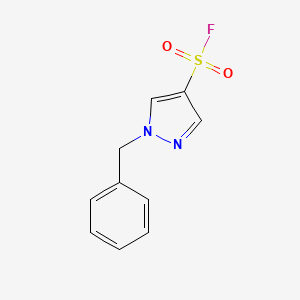

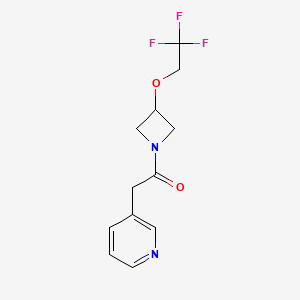

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

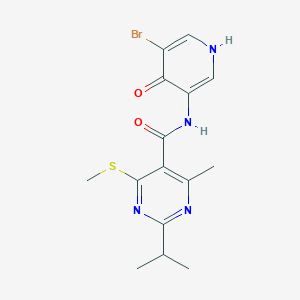

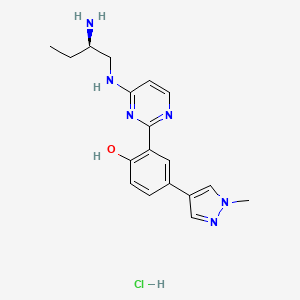

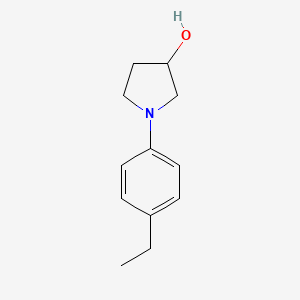

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)